Methyl 4-(2-(dimethylamino)ethoxy)benzoate chemical structure and IUPAC name
Methyl 4-(2-(dimethylamino)ethoxy)benzoate chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Abstract
Methyl 4-(2-(dimethylamino)ethoxy)benzoate, a benzoate ester derivative, is a molecule of significant interest in both pharmaceutical and material sciences.[1] Characterized by a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol , it serves as a highly versatile chemical building block.[1] Its structure incorporates a dimethylaminoethoxy side chain, a key pharmacophore found in various active pharmaceutical ingredients (APIs), most notably Itopride, a gastroprokinetic agent.[1][2] Beyond its role as a crucial pharmaceutical intermediate, its tertiary amine functionality allows it to serve as a slow-acting polymerization accelerator in material science applications.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, key applications, and essential safety information, tailored for researchers and drug development professionals.
Chemical Identity and Structure
IUPAC Name
The formal IUPAC name for this compound is methyl 4-[2-(dimethylamino)ethoxy]benzoate .[1]
Chemical Structure
The molecule consists of a central benzene ring substituted at positions 1 and 4. A methyl ester group (-COOCH₃) is attached at position 1, and an ether-linked dimethylaminoethyl group (-O-CH₂-CH₂-N(CH₃)₂) is at position 4. The tertiary amine and the ester group are the primary sites of chemical reactivity.[1]
Key Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 73119-82-1 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][3] |
| Molecular Weight | 223.27 g/mol | [1][3] |
| SMILES | O=C(OC)C1=CC=C(OCCN(C)C)C=C1 | [3] |
| InChI Key | OIWGWKQKBDJZRH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its handling, storage, and application. The data below is essential for designing synthetic routes and purification strategies.
| Property | Value | Method/Conditions | Source |
| Melting Point | -34 °C (-29 °F) | Literature | |
| Boiling Point | 212 °C (414 °F) | Literature | |
| Density | 1.045 g/cm³ | at 25 °C (77 °F) | |
| Partition Coefficient (log P) | 2.59 | at 22.8 °C (73.0 °F) |
The low melting point indicates that Methyl 4-(2-(dimethylamino)ethoxy)benzoate is a liquid at standard ambient temperature and pressure. Its log P value suggests moderate lipophilicity, indicating solubility in a range of organic solvents.
Synthesis and Mechanistic Considerations
Overview of Synthetic Strategies
The synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate typically involves a direct two-step process combining etherification and esterification.[1] The most common and industrially scalable approach is a Williamson ether synthesis. This method is favored for its high efficiency and the use of readily available starting materials.[1]
An alternative, multi-step route can be employed for greater flexibility, especially when synthesizing analogues.[1] This may involve starting with a precursor like 4-hydroxybenzonitrile, performing the etherification, and then converting the nitrile group into the methyl ester via hydrolysis to the carboxylic acid followed by esterification.[1]
Experimental Protocol: Williamson Ether Synthesis Approach
This protocol details the synthesis from methyl 4-hydroxybenzoate and 2-chloro-N,N-dimethylethanamine hydrochloride. This method is a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) until the starting material is consumed.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-chloro-N,N-dimethylethanamine hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add anhydrous potassium carbonate (2.5 eq). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Substitution: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the stirring mixture. The reaction is heated to 80-90°C. The phenoxide attacks the electrophilic carbon of the chloro-amine in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage. DMF is an ideal solvent for this reaction as its polar aprotic nature stabilizes the transition state without solvating the nucleophile excessively.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the methyl 4-hydroxybenzoate spot disappears.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The product will partition into an organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The use of a brine wash for the combined organic layers helps to remove residual water and DMF.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl 4-(2-(dimethylamino)ethoxy)benzoate.
Visualization of Synthetic Workflow
The following diagram illustrates the key stages of the Williamson ether synthesis protocol described above.
Caption: Workflow for the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate.
Applications and Significance in Research and Development
Role as a Pharmaceutical Intermediate
The primary value of Methyl 4-(2-(dimethylamino)ethoxy)benzoate lies in its role as a key intermediate in pharmaceutical synthesis.[1] The 4-[2-(dimethylamino)ethoxy] moiety is a critical structural feature in several APIs.
-
Itopride Hydrochloride: This compound is a direct precursor in some synthetic routes for Itopride, a drug used to treat gastrointestinal motility disorders.[1][2]
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Selective Estrogen Receptor Modulators (SERMs): Analogues with the same aminoethoxyphenyl group are essential intermediates in the synthesis of SERMs, which are used in the management of conditions like breast cancer and osteoporosis.[4]
Applications in Material Science
The presence of a tertiary amine allows this molecule to function as a catalyst. Specifically, it can act as a slow-acting polymerization accelerator, which is useful in applications where a controlled curing time is required.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
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GHS Hazards: The compound is classified as a combustible liquid (H227) and is toxic to aquatic life (H401).
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Precautions for Safe Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.
-
Storage Conditions: Store in a cool, well-ventilated place. Keep the container tightly closed.
-
Fire Fighting Measures: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
Conclusion
Methyl 4-(2-(dimethylamino)ethoxy)benzoate is a functionally rich molecule with significant utility. Its well-defined synthetic pathways and its role as a key building block, particularly in the synthesis of pharmaceuticals like Itopride, underscore its importance in drug discovery and development. Furthermore, its application in material science highlights its versatility. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this compound in their work.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3104610, Methyl 4-[2-(acetylamino)ethoxy]benzoate. Retrieved from [Link]
-
Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters 9a-c. ResearchGate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
Chongqing Yuxin Sky Pharmaceutical Co., Ltd. (n.d.). Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
Sources
- 1. Methyl 4-(2-(dimethylamino)ethoxy)benzoate|CAS 73119-82-1 [benchchem.com]
- 2. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 3. 73119-82-1|Methyl 4-(2-(dimethylamino)ethoxy)benzoate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
